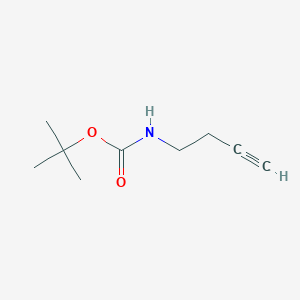

tert-Butyl but-3-yn-1-ylcarbamate

Übersicht

Beschreibung

tert-Butyl but-3-yn-1-ylcarbamate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 3-butynylcarbamate . This compound is typically found as a colorless to yellow sticky oil or semi-solid . It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

tert-Butyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pentynoic acid with tert-butanol in the presence of diphenyl phosphoryl azide and triethylamine . The reaction is carried out at low temperatures to ensure the desired product is formed. Another method involves the reaction of but-3-ynylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Alkyne-Based Reactions

The terminal alkyne group (C≡CH) facilitates characteristic reactions:

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This compound undergoes Huisgen cycloaddition with organic azides to form 1,2,3-triazoles. The reaction typically uses Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or polar solvents .

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Benzyl azide, CuSO₄, H₂O/THF | 1,4-Disubstituted triazole | 85–92% | Regioselective under Cu catalysis |

Alkyne-Alkyne Coupling

In the presence of palladium catalysts, homocoupling forms conjugated diynes:

This reaction is critical for synthesizing molecular frameworks in materials science .

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group undergoes hydrolysis and transprotection:

Acidic Hydrolysis

Exposure to HCl in dioxane or TFA in CH₂Cl₂ removes the Boc group, yielding but-3-yn-1-amine hydrochloride :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| 4M HCl/dioxane | 25°C | 2 h | 95% |

| TFA/CH₂Cl₂ | 0°C→25°C | 30 min | >90% |

Nucleophilic Substitution

The carbamate acts as an electrophile in SN2 reactions. For example, treatment with Grignard reagents replaces the Boc group:

This method is employed to synthesize functionalized amines .

Intramolecular Cyclization

Phosphazene bases catalyze cyclization to form heterocycles. In a study, this compound reacted with lactones to yield fused bicyclic structures :

Example Reaction:

| Catalyst | Product | Yield | NMR Data (δ, ppm) |

|---|---|---|---|

| P4-t-Bu | Oxotetrahydrofuran derivative | 46% | 1H NMR: 4.20–4.25 (m, 1.5H), 4.41–4.44 (m, 0.5H) |

Cross-Coupling Reactions

The alkyne participates in Sonogashira coupling with aryl halides:

| Aryl Halide | Conditions | Yield |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 78% |

Oxidation and Functionalization

The alkyne is oxidized to ketones or carboxylic acids:

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

tert-Butyl but-3-yn-1-ylcarbamate serves as an important intermediate in the synthesis of biologically active natural products. Notably, it is involved in the synthesis of jaspine B , a compound isolated from marine sponges that exhibits cytotoxic activity against various human carcinoma cell lines. The synthesis process typically involves multiple steps including esterification and protection reactions.

Research indicates that this compound inhibits acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism. This inhibition leads to increased mitochondrial fatty acid oxidation and reduced intramyocellular lipid deposition, potentially enhancing insulin sensitivity and offering therapeutic benefits for conditions like insulin resistance .

Chiral Building Block

The compound is utilized as a chiral building block in organic synthesis. Its ability to form chiral centers allows it to be used in the production of various complex organic molecules with specific stereochemical configurations. This property is particularly valuable in pharmaceutical chemistry where stereochemistry can significantly influence biological activity .

Experimental Procedures

The typical synthetic route for this compound involves:

- Reaction Setup : Mixing tert-butyl carbamate with propargyl bromide under basic conditions.

- Solvent Use : Conducting the reaction in acetonitrile at room temperature.

- Purification : Isolating the product through standard purification techniques such as chromatography.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Jaspine B Synthesis | Natural Product Synthesis | Demonstrated effective yields and cytotoxic properties against cancer cell lines. |

| ACC2 Inhibition Research | Metabolic Health | Showed significant improvements in insulin sensitivity through metabolic pathway modulation. |

| Chiral Synthesis Exploration | Organic Chemistry | Achieved high enantiomeric excess, facilitating further synthetic applications. |

Industrial Applications

In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to enhance efficiency and yield while ensuring consistent product quality. This method allows for better control over reaction conditions compared to traditional batch processes.

Safety Considerations

While specific safety data on this compound is limited, similar compounds containing alkynes should be handled with care due to potential hazards such as skin irritation and respiratory issues upon exposure . Proper laboratory safety protocols should be followed when working with this compound.

Wirkmechanismus

The mechanism of action of tert-Butyl but-3-yn-1-ylcarbamate involves its ability to undergo various chemical reactions that modify its structure and function. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with other molecules . This reactivity is harnessed in various applications, including the synthesis of pharmaceuticals and the development of new materials. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl but-3-yn-1-ylcarbamate can be compared with other similar compounds, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique alkyne group in this compound makes it particularly valuable for click chemistry reactions, setting it apart from other similar compounds .

Biologische Aktivität

tert-Butyl but-3-yn-1-ylcarbamate is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

Structure: The compound features a tert-butyl group attached to a but-3-yne moiety and a carbamate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with various enzymes. One significant target is acetyl-CoA carboxylase (ACC) , where it acts as an inhibitor. This inhibition is crucial for regulating metabolic pathways associated with fatty acid synthesis and oxidation. Notably, the compound has been shown to enhance mitochondrial fatty acid oxidation in skeletal muscle cells, potentially leading to reduced lipid accumulation and improved insulin sensitivity.

Biological Activity Overview

| Biological Target | Activity | Effects |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Inhibitor | Regulates fatty acid metabolism |

| Mitochondrial Enzymes | Enhancer of fatty acid oxidation | Reduces lipid accumulation; improves insulin sensitivity |

Enzyme Interaction Studies

Recent studies have demonstrated that this compound significantly inhibits ACC, which plays a vital role in lipid metabolism. This interaction suggests potential applications in metabolic disorders such as obesity and type 2 diabetes.

Case Studies

-

Enhanced Fatty Acid Oxidation:

- In a controlled study involving skeletal muscle cells, treatment with this compound resulted in increased rates of fatty acid oxidation. This effect was associated with decreased lipid accumulation within the cells, indicating a potential therapeutic role in metabolic health improvement.

-

Insulin Sensitivity Improvement:

- Further investigations revealed that the compound may enhance insulin sensitivity in cellular models, suggesting its utility in managing conditions related to insulin resistance.

Applications in Research and Medicine

The unique structure of this compound allows it to serve as a valuable building block in organic synthesis. Its potential applications include:

- Drug Development: Ongoing research is exploring its use as a precursor for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Research: The compound can be utilized in studies investigating metabolic pathways and enzyme interactions.

Eigenschaften

IUPAC Name |

tert-butyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQTGRBVMERHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443951 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149990-27-2 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.